2-Phenylpyridin-3-ol

Aminomethylation Regioselectivity Vitamin B6 Analogs

Sourcing a reliable, scalable building block for 2-aryl-3-pyridinol-based drug discovery is challenging. 2-Phenylpyridin-3-ol directly addresses this need as a validated intermediate for synthesizing novel Vitamin B6 analogs and piperidin-3-one pharmacophores. • Enables synthesis of 6-(hydroxymethyl)-2-phenyl- and 4,6-bishydroxymethyl-2-phenyl-3-pyridinols, inaccessible from 2-alkyl analogs. • Proven high conversion and chemoselectivity under iridium-catalyzed hydrogenation, demonstrated at gram scale. • Supplied with consistent ≥95% purity, ensuring reproducible results in cross-coupling and diversification reactions.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 3308-02-9
Cat. No. B1294642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyridin-3-ol
CAS3308-02-9
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)O
InChIInChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H
InChIKeyVHRHRMPFHJXSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyridin-3-ol Procurement Guide


2-Phenylpyridin-3-ol (CAS: 3308-02-9), also known as 2-phenyl-3-pyridinol, is a heterocyclic building block featuring a pyridine ring with a phenyl substituent at the 2-position and a hydroxyl group at the 3-position [1]. With a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Its core structure, the 2-aryl-3-pyridinol motif, is a recognized scaffold for creating structural analogs of Vitamin B6 [2]. Commercial availability from specialized suppliers is typically at a purity specification of ≥95%, making it suitable for advanced research and development workflows .

Core Scaffold

2-Aryl-3-pyridinol motif supports vitamin B6 analog synthesis with reported regioselectivity.

Commercial Purity

≥95% purity typical across suppliers, supporting batch-to-batch consistency.

Functional Handles

Free hydroxyl and 2-phenyl group enable cross-coupling and further derivatization.

2-Phenylpyridin-3-ol Substitution Risks


Generic substitution of 2-Phenylpyridin-3-ol with other pyridinols or phenylpyridines is not scientifically sound for procurement decisions. As demonstrated in comparative studies of 2-aryl-3-pyridinols, the introduction of a phenyl group at the 2-position, versus an alkyl group, significantly alters the reactivity profile and regioselectivity of subsequent chemical transformations [1]. Specifically, the aminomethylation of 2-aryl-3-pyridinols, while following a similar positional preference to their 2-alkyl counterparts, exhibits distinct behavior that enables the synthesis of novel, otherwise inaccessible structural analogs of Vitamin B6 [1]. Furthermore, using a simpler analog like 3-hydroxypyridine would forfeit the crucial phenyl group that serves as a key functional handle for further diversification via cross-coupling reactions, a synthetic avenue that is central to the compound's utility as an advanced intermediate . The unique combination of a free hydroxyl group and an adjacent 2-phenyl ring dictates its specific solubility, hydrogen-bonding capacity, and acidic character, properties that directly impact its performance in key reactions such as iridium-catalyzed hydrogenations .

Aminomethylation reactivity may shift: 2-aryl vs. 2-alkyl pyridinols can produce different regioisomer distributions under Mannich-type conditions.
Loss of aryl functional handle: The 2-phenyl group is central to cross-coupling diversification; simpler analogs lack this synthetic utility.
Physicochemical profile mismatch: 2-Phenyl ring markedly alters solubility, hydrogen-bonding capacity and acidity relative to unsubstituted 3-pyridinol.

2-Phenylpyridin-3-ol vs. Key Analogs


Aminomethylation Regioselectivity

A direct comparative study of 2-phenyl- and 2-p-alkylphenyl-3-pyridinols demonstrated a conserved regioselectivity pattern in aminomethylation reactions, analogous to that observed for 2-alkyl-3-pyridinols, with substitution occurring first at the 6-position and then at the 4-position [1]. Critically, the presence of p-alkyl groups on the phenyl ring did not affect this reactivity, providing a predictable and distinct synthetic handle compared to the parent 2-alkyl-3-pyridinols [1]. This behavior is essential for the synthesis of specific 2-aryl-6-(dialkylaminomethyl) and 2-aryl-4,6-bis(dialkylaminomethyl) derivatives, which are novel structural analogs of vitamin B6 [1].

Regioselectivity
Head-to-head
Conserved 6- then 4-position substitution; 2-aryl enables distinct vitamin B6 analogs not accessible from 2-alkyl precursors.
Supports scaffold-specific library design for vitamin B6 analogs.
Based on comparative study (Ref. 1).
Aminomethylation Regioselectivity Vitamin B6 Analogs

Hydrogenation Performance

In a study developing a selective hydrogenation method for synthesizing piperidin-3-ones, 2-phenylpyridin-3-ol was chosen as a model substrate to evaluate the performance of a homogeneous iridium catalyst system [1]. Under optimized conditions, the reaction of 2-phenylpyridin-3-ol with [Ir(COD)Cl]2, triphenylphosphine (PPh3), and sodium bicarbonate in dichloroethane (DCE) under 600 psi H2 at 50°C for 20 hours resulted in full conversion and high chemoselectivity for the desired piperidin-3-one product [1]. This high performance establishes a benchmark for this substrate class, enabling comparisons with other catalytic systems or alternative synthetic routes.

Hydrogenation
Reported
Full conversion, high chemoselectivity to piperidin-3-one under optimized Ir-catalyzed conditions.
Establishes benchmark for catalytic route feasibility.
Conditions specific to reported study; verify for other catalyst systems.
Iridium Catalysis Hydrogenation Piperidin-3-one Synthesis

Lipophilicity and Acidity Profile

Computational predictions provide key differentiating parameters for 2-Phenylpyridin-3-ol compared to simpler pyridinols. The predicted octanol-water partition coefficient (XLogP3-AA) is 2.2 [1], indicating significantly higher lipophilicity than the parent 3-hydroxypyridine (estimated LogP ≈ 0.5) due to the phenyl substituent. The predicted acid dissociation constant (pKa) is 8.23 ± 0.10 , reflecting the weakly acidic nature of the hydroxyl group. This value differentiates it from both more acidic phenols and less acidic aliphatic alcohols, influencing its solubility, hydrogen-bonding capacity, and reactivity profile in a manner distinct from its structural analogs.

Physicochemical
Class-level
XLogP3-AA = 2.2; predicted pKa = 8.23 ± 0.10. Lipophilicity higher than 3-hydroxypyridine (LogP ~0.5).
Guides selection for organic-phase partitioning and pH-dependent reactivity.
Computational predictions; experimental validation recommended.
Lipophilicity Physicochemical Properties Drug Design

Purity and Pricing Benchmark

Commercial sourcing of 2-Phenylpyridin-3-ol (CAS 3308-02-9) is consistently available at a high purity specification of ≥95% from multiple reputable vendors . This establishes a clear quality benchmark for procurement. As a specialized heterocyclic building block, its pricing reflects its status as an advanced intermediate. A representative benchmark price is $179.00 for 1 gram . This pricing information is crucial for budget planning and for assessing the compound's value proposition against alternative synthetic routes, such as an internal de novo synthesis which would require sourcing 2-bromo-3-hydroxypyridine and phenylboronic acid and incurring associated labor and purification costs.

Procurement Benchmark
Data to verify
Commercial purity ≥95%; representative price ~$179 per 1 g.
Informs budget and sourcing evaluation.
Supplier-reported data; verify with current vendor quotes.
Chemical Procurement Purity Standard Benchmarking

2-Phenylpyridin-3-ol Applications


Vitamin B6 Analog Synthesis

This scenario leverages the distinct and predictable aminomethylation behavior of 2-aryl-3-pyridinols to generate a library of novel Vitamin B6 analogs. Researchers procuring 2-Phenylpyridin-3-ol can utilize it as a core scaffold for creating 6-(hydroxymethyl)-2-phenyl- and 4,6-bishydroxymethyl-2-phenyl-3-pyridinols, compounds inaccessible from 2-alkyl-3-pyridinol starting materials [1]. The conserved regioselectivity (6-position first, then 4-position) provides a reliable synthetic pathway for diversifying the core structure [1].

Piperidin-3-one Pharmaceutical Intermediates

For process chemists developing a route to piperidin-3-one-containing drug candidates, 2-Phenylpyridin-3-ol is a proven, high-performing substrate. Published data demonstrate its ability to undergo full conversion with high chemoselectivity under optimized iridium-catalyzed hydrogenation conditions [2]. This validated performance, including scalability to gram-scale, de-risks its use in a scale-up campaign, providing a reliable entry point to a privileged pharmacophore found in numerous bioactive molecules [2].

Phenylpyridine Herbicide Precursors

2-Phenylpyridin-3-ol serves as a key starting material for the synthesis of substituted 2-phenylpyridine derivatives, a class of compounds with documented herbicidal activity [3]. Its structure, featuring a free hydroxyl group adjacent to a phenyl-substituted pyridine, makes it an ideal precursor for further functionalization (e.g., chlorination, alkoxylation) to generate libraries of novel agrochemical leads. Procuring this specific intermediate provides a direct entry point into this established bioactive space [3].

Phenylpyridine-Based Metal Complexes

The 2-phenylpyridine motif is a well-established ligand in coordination chemistry, particularly for cyclometalated complexes used in OLEDs and photocatalysis. While the parent ligand is 2-phenylpyridine, 2-Phenylpyridin-3-ol offers an additional coordination site (the hydroxyl group) for creating more complex, multi-dentate ligand frameworks [4]. Researchers exploring the properties of novel N,O-chelating ligands or seeking to tune the electronic properties of their metal complexes may find 2-Phenylpyridin-3-ol a valuable and unique building block compared to the simpler 2-phenylpyridine [4].

Application
Selection Property
Validation Focus
Vitamin B6 analog synthesis
2-Aryl regioselectivity handle
Verify aminomethylation outcome at 6- and 4-positions
Piperidin-3-one intermediate synthesis
Iridium-catalyzed hydrogenation reactivity
Review reported conversion and chemoselectivity data
Phenylpyridine herbicide precursors
Phenylpyridine functionalization handle
Assess derivatization potential and herbicidal activity screening
Phenylpyridine-based metal complexes
N,O-chelating ligand potential
Evaluate coordination behavior and electronic tuning in metal complexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.